6-(Bromomethyl)-1-chloroisoquinoline

Medicinal Chemistry Factor Xa Inhibition Regioisomer Comparison

Researchers requiring regiochemically pure, orthogonally reactive isoquinoline scaffolds often face synthetic bottlenecks from multi-step functionalization of mono-halogenated precursors. 6-(Bromomethyl)-1-chloroisoquinoline (CAS 234109-25-2) eliminates these inefficiencies by providing two differentially reactive electrophilic centers (C6-bromomethyl for SN2; C1-chloro for cross-coupling) on a single bicyclic core. • Sequential diversification: SN2 with amines/alcohols/thiols at C6, then Suzuki-Miyaura at C1 - enables rapid SAR library synthesis • Validated in Factor Xa inhibitor programs; supports medicinal chemistry & materials science applications • Available in research quantities with full analytical documentation; shipped under ambient conditions

Molecular Formula C10H7BrClN
Molecular Weight 256.52 g/mol
Cat. No. B13701178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Bromomethyl)-1-chloroisoquinoline
Molecular FormulaC10H7BrClN
Molecular Weight256.52 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2Cl)C=C1CBr
InChIInChI=1S/C10H7BrClN/c11-6-7-1-2-9-8(5-7)3-4-13-10(9)12/h1-5H,6H2
InChIKeyITKOVCLQPAECAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Bromomethyl)-1-chloroisoquinoline: Bifunctional Isoquinoline Intermediate


6-(Bromomethyl)-1-chloroisoquinoline (CAS 234109-25-2, molecular formula C₁₀H₇BrClN, molecular weight 256.53 g/mol) is a halogenated heterocyclic building block belonging to the isoquinoline family. It features two distinct reactive handles on a bicyclic aromatic scaffold: a primary alkyl bromide at the 6-position and an aromatic chloride at the 1-position . This dual-halogen configuration, coupled with the electron-deficient nature of the isoquinoline ring, enables sequential, chemoselective transformations via nucleophilic substitution (SN2 at C6-bromomethyl) and transition metal-catalyzed cross-coupling (e.g., Suzuki–Miyaura at C1-chloro) . It serves as a versatile intermediate for constructing diverse libraries of 1,6-disubstituted isoquinoline derivatives for medicinal chemistry and materials science applications [1].

Sequential chemoselective derivatization: SN2 at C6-bromomethyl, then cross-coupling at C1-chloro.
Defined 1,6-substitution pattern for regiospecific isoquinoline library construction.
Supports parallel synthesis strategies without protecting-group manipulations.

Why 6-(Bromomethyl)-1-chloroisoquinoline Cannot Be Replaced


Simple isoquinoline analogs lack the specific orthogonal reactivity and regiochemical control offered by 6-(Bromomethyl)-1-chloroisoquinoline. For instance, the regioisomeric 7-(bromomethyl)-1-chloroisoquinoline (CAS 209285-92-7) alters molecular geometry and electronic distribution, which critically affects downstream pharmacophore placement in structure-activity relationship (SAR) studies and molecular recognition events [1]. Mono-functional analogs such as 1-chloro-6-methylisoquinoline require an additional, often low-yielding and non-selective radical bromination step to install the reactive bromomethyl handle, reducing overall synthetic efficiency . Conversely, 6-bromo-1-chloroisoquinoline provides only an aryl bromide for cross-coupling, lacking the flexible alkyl linkage crucial for introducing sp³-rich amine or ether motifs essential for modulating physicochemical properties like solubility and lipophilicity [2]. This unique combination of two differentially reactive electrophilic centers in a defined 1,6-substitution pattern directly dictates the efficiency of library synthesis and the precision of SAR exploration.

Regioisomer (7-bromomethyl)
Alters spatial geometry and electronic distribution, which may shift SAR outcomes and pharmacophore placement.
Mono-functional chloro-methyl analog
Lacks the bromomethyl handle; requires an additional radical bromination step, reducing overall synthetic efficiency.
6-Bromo-1-chloroisoquinoline
Provides only an aryl bromide for cross-coupling, lacking the flexible sp³ alkyl linkage for modulating physicochemical properties.

6-(Bromomethyl)-1-chloroisoquinoline: Reactivity & Property Comparison


Regioisomeric Differentiation in Factor Xa Inhibitors

The 6-(bromomethyl)-1-chloroisoquinoline regioisomer serves as the essential core for a specific class of potent, orally active Factor Xa inhibitors, whereas the 7-substituted analog is not employed for this target series due to divergent spatial and electronic constraints on pharmacophore binding [1]. In the documented synthetic route, the target compound (intermediate VIII) is obtained via NBS/BPO bromination of a protected 1-chloro-6-methylisoquinoline, followed by condensation with a pyrrolidinone nucleophile to construct the critical benzamidine isostere [1].

Factor Xa inhibitor utility
Class-level inference
6-isomer Utilized as key intermediate in reported Factor Xa inhibitor series.
7-isomer Not employed for this target series; regioisomer mismatch alters pharmacophore fit.
Regioisomer identity critical for pharmacophore alignment in SAR exploration.
Based on patent and journal synthetic routes (Bioorg. Med. Chem. Lett. 1999).
Medicinal Chemistry Factor Xa Inhibition Regioisomer Comparison

Supplier Purity and Stability Specifications

Commercially available 6-(Bromomethyl)-1-chloroisoquinoline is supplied with a specified purity of ≥98% and a recommended storage condition of sealed under dry atmosphere at 2-8°C . In contrast, the regioisomeric 7-(bromomethyl)-1-chloroisoquinoline is commonly offered at a lower minimum purity specification of 95% .

Purity specification
Data to verify
≥98%
Regioisomer typically supplied at 95% (3 pp difference)
Higher minimum purity may reduce pre-use purification steps.
Supplier technical datasheet; HPLC method typical.
Chemical Procurement Purity Analysis Stability Comparison

Bromomethyl vs. Chloro: Orthogonal Reactivity

6-(Bromomethyl)-1-chloroisoquinoline enables orthogonal derivatization due to the vastly different reactivity profiles of its two halogen atoms. The benzylic C-Br bond at the 6-position is highly susceptible to SN2 displacement under mild conditions (e.g., with amines or alkoxides at room temperature to 60°C) . In contrast, the aromatic C-Cl bond at the 1-position is inert to these conditions but can be selectively activated for palladium-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura) under thermal conditions (typically 80-110°C), often with retention of the bromomethyl group .

Orthogonal reactivity
Class-level inference
C6–Br SN2-active under mild conditions (rt–60°C, polar aprotic solvents)
C1–Cl Cross-coupling-active via thermal Pd catalysis (80–110°C)
Supports stepwise sequential derivatization without protecting groups.
Typical SN2 in DMF/THF; Suzuki–Miyaura with Pd(PPh₃)₄, aq. base.
Organic Synthesis Chemoselectivity Cross-Coupling

6-(Bromomethyl)-1-chloroisoquinoline: Key Application Scenarios


1,6-Disubstituted Isoquinoline Library Synthesis

Due to its orthogonal reactive handles, 6-(Bromomethyl)-1-chloroisoquinoline is an ideal scaffold for generating diverse compound libraries. In a typical workflow, the 6-bromomethyl group is first subjected to an SN2 reaction with a panel of amine, alcohol, or thiol nucleophiles. Subsequently, the purified intermediates can be arrayed and subjected to a second diversification step at the C1-chloro position via a Suzuki–Miyaura cross-coupling reaction with various aryl- or heteroaryl boronic acids. This two-step, one-purification strategy allows for the rapid exploration of chemical space around the isoquinoline core, producing dozens of analogs with high efficiency [1].

Factor Xa Inhibitor Lead Synthesis

As demonstrated in the primary literature, this specific regioisomer is a crucial precursor for synthesizing aminomethylisoquinoline-based Factor Xa inhibitors [1]. The synthetic route leverages the bromomethyl group for direct alkylation of a pyrrolidinone nitrogen, establishing a key carbon-nitrogen bond that anchors a critical pharmacophoric element. The subsequent unmasking and functionalization of the 1-position allows for the introduction of additional binding motifs. This validated route underscores the compound‘s proven utility in a medicinal chemistry context with a defined biological target, reducing the risk of synthetic failure in analogous drug discovery programs [1].

Fluorescent Probe and Materials Building Block

Isoquinoline derivatives, including those synthesized from halogenated precursors like 6-(Bromomethyl)-1-chloroisoquinoline, are being explored for their photophysical properties [1]. The ability to functionalize both the 1- and 6-positions with high precision is valuable for tuning the electronic environment of the heteroaromatic system. By installing electron-donating or -withdrawing groups via orthogonal reactions, researchers can systematically modulate properties such as fluorescence quantum yield, emission wavelength, and Stokes shift. This makes the compound a valuable building block for developing new fluorescent dyes, chemosensors, and materials for organic electronics [1].

Application
Selection Property
Validation Focus
1,6-Disubstituted isoquinoline library synthesis
Orthogonal reactive handles
Chemoselectivity and library diversity
Factor Xa inhibitor lead synthesis research
Regioisomeric identity
Pharmacophore alignment and SAR exploration
Fluorescent probe and materials building block
Electronic tunability via dual functionalization
Photophysical property modulation

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